molecular formula C12H14N2OS B1388532 2-(Piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1185542-42-0

2-(Piperidin-4-yloxy)-1,3-benzothiazole

Cat. No.: B1388532
CAS No.: 1185542-42-0
M. Wt: 234.32 g/mol
InChI Key: NHNWZAYGGKJMNS-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yloxy)-1,3-benzothiazole is a chemical scaffold of significant interest in medicinal chemistry and antibacterial research. It belongs to the benzothiazole class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their wide spectrum of biological activities . Specifically, benzothiazole derivatives have demonstrated considerable potential as anti-tubercular agents, with research indicating their efficacy against Mycobacterium tuberculosis , including multidrug-resistant (MDR) strains . The core benzothiazole moiety is known to interact with various biological targets; related analogues have been reported to exhibit antibacterial activity through mechanisms such as inhibition of essential bacterial enzymes like DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB) . The structural motif of combining a benzothiazole core with a piperidine ring, as seen in this compound, is a common strategy in the design of novel bioactive molecules. This is exemplified by the closely related compound 4-chloro-2-(piperidin-4-yloxy)-1,3-benzothiazole, which is available as a heterocyclic building block for research applications . As such, this compound serves as a versatile intermediate for researchers engaged in the synthesis and development of new therapeutic candidates, particularly in the ongoing fight against drug-resistant bacterial infections. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNWZAYGGKJMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • 1,3-Benzothiazol-2-ol (or derivatives thereof) serves as the benzothiazole core precursor.
  • Piperidin-4-ol or protected forms of piperidine with a hydroxy group at the 4-position are used to introduce the piperidin-4-yloxy moiety.
  • Coupling reagents or catalysts facilitate the formation of the ether linkage between the benzothiazole and piperidine units.

Typical Synthetic Procedure

The general synthetic approach involves nucleophilic substitution or coupling between the hydroxyl group of 1,3-benzothiazol-2-ol and the piperidin-4-ol derivative under controlled conditions:

  • Step 1: Activation of the benzothiazol-2-ol hydroxyl group, often by converting it into a better leaving group (e.g., halide or sulfonate ester).
  • Step 2: Reaction with piperidin-4-ol or its salt under basic or catalytic conditions to form the ether bond.
  • Step 3: Purification of the product by recrystallization or chromatography.

Reaction Conditions

  • Solvents such as dimethylformamide (DMF) or acetone/water mixtures are commonly used to dissolve reactants and facilitate the reaction.
  • Temperature control is critical, with reactions typically conducted at moderate temperatures (50–60 °C) to optimize yield and minimize side reactions.
  • Catalysts or bases such as triethylamine may be added to promote nucleophilic substitution.
  • Reaction times vary from a few hours to overnight reflux depending on the scale and specific reagents.

Detailed Research Findings and Data

Yield and Purity

  • Yields for similar benzothiazole derivatives with piperidine substitution typically range from 60% to 90% , depending on the exact substituents and reaction conditions.
  • Purity is confirmed by spectroscopic methods such as 1H-NMR , 13C-NMR , FT-IR , and GC-MS . For example, characteristic ether C–O stretch bands appear in the IR spectrum around 1100–1300 cm⁻¹, and aromatic proton signals are observed in NMR.

Characterization Data Summary

Characterization Method Observed Features for this compound
1H-NMR (DMSO, 300 MHz) Aromatic protons 7.0–8.0 ppm; piperidine ring protons 1.0–4.0 ppm; ether linkage shifts around 3.5–4.5 ppm
13C-NMR (DMSO, 75 MHz) Benzothiazole carbons 110–160 ppm; piperidine carbons 20–60 ppm
FT-IR (ATR) C–O–C stretch ~1100–1300 cm⁻¹; aromatic C–H stretch 3050–3150 cm⁻¹; aliphatic C–H stretch 2850–2950 cm⁻¹
GC-MS Molecular ion peak matching calculated molecular weight; fragmentation consistent with benzothiazole and piperidine moieties

Example Synthetic Data (Adapted from Analogous Benzothiazole Derivatives)

Parameter Value/Observation
Reaction temperature 50–60 °C
Reaction time 4–12 hours
Solvent DMF or acetone/water mixture
Catalyst/Base Triethylamine or none
Yield 65–85%
Melting point Typically 150–200 °C (depending on purity)
Purification Recrystallization or vacuum drying

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to enhance reaction control and scalability.
  • Optimization focuses on maximizing yield and purity while minimizing by-products.
  • Automated synthesis platforms can be used for reproducibility and efficiency.
  • Waste management and solvent recovery are critical for environmental compliance.

Summary Table of Preparation Steps

Step Description Conditions/Notes
1 Activation of benzothiazol-2-ol hydroxyl Halogenation or sulfonation
2 Coupling with piperidin-4-ol DMF solvent, 50–60 °C, base catalyst
3 Reaction monitoring and completion TLC or HPLC to confirm completion
4 Isolation and purification Filtration, recrystallization, drying

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yloxy)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

2-(Piperidin-4-yloxy)-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yloxy)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(Piperidin-4-yloxy)-1,3-benzothiazole, their molecular properties, and biological activities:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Biological Activity Evidence Source
This compound Piperidin-4-yloxy at C2 C₁₂H₁₃N₂OS 249.3 Discontinued; structural reference
2-[4-(Azepan-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ5) Azepan-1-yl butynyl at C2 C₁₇H₂₀N₂S 308.4 Antimicrobial (MIC: 15.62 µg/mL vs. S. aureus, C. albicans)
2-[4-(Piperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole (BZ4) Piperidin-1-yl butynyl at C2 C₁₆H₁₉N₂S 279.4 Moderate antimicrobial activity
2-[4-(2-Chloro-6-fluorobenzyl)piperazino]-1,3-benzothiazole Piperazino with 2-chloro-6-fluorobenzyl at C2 C₁₈H₁₇ClFN₃S 361.9 Not explicitly reported; structural analog for receptor studies
2-(Methylsulfonyl)-1,3-benzothiazole Methylsulfonyl at C2 C₈H₇NO₂S₂ 213.3 Anticancer (RNA/DNA synthesis inhibition)
2-(4-Aminophenyl)-1,3-benzothiazole 4-Aminophenyl at C2 C₁₃H₁₀N₂S 234.3 Antitumor properties
2-[1-(4-Piperonyl)piperazinyl]benzothiazole Piperazinyl with 4-piperonyl at C2 C₂₀H₂₁N₃O₂S 367.5 Arrhythmogenic (5-HT receptor modulation)

Key Research Findings and Comparative Analysis

Antimicrobial Activity
  • Aminoacetylenic Derivatives (BZ5, BZ4): Compounds with azepan-1-yl (BZ5) and piperidin-1-yl (BZ4) substituents on a butynyl chain demonstrated potent antimicrobial activity. BZ5 showed MIC values of 15.62 µg/mL against Staphylococcus aureus and Candida albicans, outperforming ciprofloxacin and fluconazole in some cases . The azepane ring’s larger size and flexibility may enhance membrane penetration compared to piperidine analogs.
Anticancer Activity
  • 2-(Methylsulfonyl)-1,3-benzothiazole : This derivative inhibits RNA and DNA synthesis by binding to nitro enzymes, showcasing its role as a cytotoxic agent . The sulfonyl group’s electron-withdrawing properties contrast with the piperidinyloxy group’s basicity, highlighting substituent-dependent mechanisms.
Neurological and Cardiovascular Effects
  • The piperazinyl group’s interaction with serotonin receptors underscores the pharmacological risks of certain substituents.
Antitumor Potential
  • 2-(4-Aminophenyl)-1,3-benzothiazole: Demonstrated antitumor activity in crystallographic studies, with the amino group enhancing solubility and target binding . Substitution at the para position (vs. meta) significantly impacts structure-activity relationships.

Structural-Activity Relationships (SAR)

Substituent Flexibility :

  • Piperidinyloxy and piperazinyl groups enable diverse receptor interactions due to their nitrogen atoms and conformational flexibility.
  • Rigid substituents (e.g., methylsulfonyl) favor enzyme inhibition, while flexible chains (e.g., butynyl) improve antimicrobial activity .

Electron-Donating vs. Withdrawing Groups :

  • Electron-donating groups (e.g., piperidinyloxy) may enhance receptor binding, whereas electron-withdrawing groups (e.g., sulfonyl) promote enzyme inhibition .

Position-Specific Effects: Substitution at the benzothiazole C2 position is critical for activity; modifications at other positions (e.g., C4-aminophenyl) alter target specificity .

Biological Activity

2-(Piperidin-4-yloxy)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2OS, with a molecular weight of approximately 226.32 g/mol. The compound features a benzothiazole core substituted with a piperidin-4-yloxy group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The exact mechanisms remain under investigation, but potential pathways include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, influencing signaling pathways relevant to various diseases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound could be developed as a novel antimicrobial agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
MDA-MB-231 (Breast Cancer)15.5
A549 (Lung Cancer)22.8
HeLa (Cervical Cancer)18.0

These findings indicate that this compound may serve as a lead compound for the development of new anticancer therapies.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results highlighted its potential as an effective treatment against resistant bacterial strains .
  • Anticancer Research : In another investigation focusing on its anticancer properties, researchers found that the compound induced apoptosis in cancer cells through the activation of caspase pathways . This suggests a mechanism by which the compound can selectively target cancerous cells while sparing normal cells.
  • PPARδ Agonism : Further studies have identified derivatives of benzothiazoles as potent agonists for peroxisome proliferator-activated receptor δ (PPARδ), indicating their role in metabolic regulation and potential applications in treating metabolic disorders .

Q & A

[Basic] What synthetic methodologies are employed for the preparation of 2-(Piperidin-4-yloxy)-1,3-benzothiazole, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Piperidine derivatives are introduced to benzothiazole scaffolds via nucleophilic substitution or copper(I)-catalyzed click chemistry, as seen in analogous compounds .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while protic solvents may reduce by-products .
  • Catalysts : CuI or Pd-based catalysts improve yields in cross-coupling steps, achieving 51–58% yields for structurally related benzothiazole-piperidine hybrids .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates pure products, verified by TLC .

[Basic] Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Key techniques include:

  • NMR spectroscopy : Aromatic protons in benzothiazole appear at δ 7.2–8.1 ppm, while piperidinyl protons resonate at δ 1.5–3.5 ppm. 13C^{13}\text{C} NMR confirms carbonyl (δ 165–170 ppm) and thiourea (δ 180–185 ppm) groups .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ for C12_{12}H13_{13}N3_3OS: calculated 263.0785, observed 263.0789) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are matched within ±0.3% of theoretical values .

[Basic] What initial biological screening approaches are used to evaluate the bioactivity of this compound compounds?

  • Enzyme inhibition assays : AST/ALT activity in serum is measured spectrophotometrically (e.g., compounds A2 and A5 showed 40–60% inhibition at 100 µM) .
  • Antimicrobial testing : MIC (Minimum Inhibitory Concentration) against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} values reported for benzimidazole analogs) .

[Advanced] How do structural modifications at the piperidinyloxy or benzothiazole moieties influence the biological activity of these compounds?

  • Piperidine substituents : Electron-withdrawing groups (e.g., -F, -Br) enhance enzyme inhibition (e.g., 9c derivative in showed stronger binding than 9a–9e) .
  • Benzothiazole modifications : Methoxy groups at position 6 increase solubility but may reduce membrane permeability .
  • Hybrid analogs : Incorporating pyrazole or triazole rings improves antimicrobial activity (e.g., MIC = 8 µg/mL for triazole-linked derivatives) .

[Advanced] What computational strategies are employed to predict the binding modes of this compound derivatives with target enzymes?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with active sites (e.g., hydrogen bonding with α-glucosidase His674 and Asp518) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond acceptors, aromatic rings) for lead optimization .

[Advanced] How can researchers resolve contradictions in enzymatic activity data, such as activation versus inhibition observed in benzothiazole derivatives?

  • Assay variability : Standardize substrate concentrations (e.g., AST/ALT assays in used fixed NADH levels) .
  • Structural analysis : Compare analogs (e.g., A3 and A4 in activate enzymes due to electron-donating -OCH3_3 groups, while A2/A5 inhibit via hydrophobic interactions) .
  • Dose-response studies : Confirm biphasic effects (activation at low concentrations vs. inhibition at higher doses) .

[Advanced] What are the methodological considerations for designing stable and bioavailable this compound analogs?

  • LogP optimization : Aim for 2–3 to balance solubility and permeability (e.g., piperidine N-methylation reduces logP by 0.5 units) .
  • Prodrug strategies : Phosphate esters or PEGylation improve aqueous solubility (e.g., 70% bioavailability in rat models for prodrugs) .
  • Metabolic stability : CYP450 inhibition assays (e.g., IC50_{50} > 10 µM for non-inhibitory analogs) and microsomal stability tests (t1/2_{1/2} > 60 min) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-(Piperidin-4-yloxy)-1,3-benzothiazole
Reactant of Route 2
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2-(Piperidin-4-yloxy)-1,3-benzothiazole

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